3-Ethynyl-N-isopropyl-5-methylbenzamide
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Overview
Description
3-Ethynyl-N-isopropyl-5-methylbenzamide is an organic compound with a unique structure that includes an ethynyl group, an isopropyl group, and a methylbenzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethynyl-N-isopropyl-5-methylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-ethynylbenzoic acid, isopropylamine, and methylating agents.
Amidation Reaction: The 3-ethynylbenzoic acid is reacted with isopropylamine under controlled conditions to form the corresponding amide.
Methylation: The resulting amide is then methylated using appropriate methylating agents to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Ethynyl-N-isopropyl-5-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The benzamide core can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are commonly used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of saturated amides or alkanes.
Substitution: Formation of substituted benzamides or other derivatives.
Scientific Research Applications
3-Ethynyl-N-isopropyl-5-methylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Ethynyl-N-isopropyl-5-methylbenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
3-Ethynyl-N-isopropylbenzamide: Lacks the methyl group, leading to different chemical properties.
3-Ethynyl-N-methyl-5-methylbenzamide: Contains a methyl group on the nitrogen, altering its reactivity.
3-Ethynyl-N-isopropyl-4-methylbenzamide: The position of the methyl group on the benzene ring is different, affecting its chemical behavior.
Uniqueness
3-Ethynyl-N-isopropyl-5-methylbenzamide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. Its combination of an ethynyl group, isopropyl group, and methylbenzamide core makes it a valuable compound for various applications.
Properties
Molecular Formula |
C13H15NO |
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Molecular Weight |
201.26 g/mol |
IUPAC Name |
3-ethynyl-5-methyl-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C13H15NO/c1-5-11-6-10(4)7-12(8-11)13(15)14-9(2)3/h1,6-9H,2-4H3,(H,14,15) |
InChI Key |
SJXXLGQINRITHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC(C)C)C#C |
Origin of Product |
United States |
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